molecular formula C21H27FO6 B000434 Triamcinolone CAS No. 124-94-7

Triamcinolone

Cat. No. B000434
CAS RN: 124-94-7
M. Wt: 394.4 g/mol
InChI Key: GFNANZIMVAIWHM-OBYCQNJPSA-N
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Description

Synthesis Analysis

The synthesis of triamcinolone involves complex chemical processes aimed at producing a compound with high purity and potency. While specific details of its synthesis are proprietary and not widely disclosed in the literature, it is known that the process involves multi-step organic reactions, including the acetylation of steroid precursors and subsequent modifications to achieve the desired glucocorticoid activity.

Molecular Structure Analysis

Triamcinolone's molecular structure is characterized by a steroidal backbone with specific functional groups that contribute to its potent glucocorticoid activity. The presence of ketone groups at specific positions and a double bond in the steroid nucleus are crucial for its biological activity. These structural features enable triamcinolone to interact with glucocorticoid receptors, modulating gene expression to exert anti-inflammatory and immunosuppressive effects.

Chemical Reactions and Properties

Triamcinolone undergoes various chemical reactions, including hydrolysis and oxidation, in biological systems. Its chemical properties, such as solubility and stability, are critical for its formulation into different pharmaceutical preparations. Triamcinolone's ability to form stable complexes with other molecules enhances its efficacy and duration of action in treating inflammatory conditions.

Physical Properties Analysis

The physical properties of triamcinolone, including its crystallinity, particle size, and morphological characteristics, are essential for its effective delivery and therapeutic efficacy. Advances in pharmaceutical technology have led to the development of novel formulations, such as micelles and nanostructured lipid carriers, to improve its solubility, stability, and bioavailability (Saadat et al., 2015; Araújo et al., 2011).

Scientific Research Applications

  • Ophthalmic Surgery Applications : Triamcinolone is utilized in ophthalmic surgeries for its ability to enhance the visibility of transparent tissues. It is particularly helpful in vitrectomy surgery, aiding in the visualization of membranes and the vitreous body. Its properties are beneficial in managing vitreous loss during complicated cataract surgery and in the surgical repair of proliferative vitreoretinopathy, thanks to its visualizing and anti-inflammatory properties (Couch & Bakri, 2008).

  • Treatment of Respiratory Inflammation and Arthritis : Triamcinolone has been explored for its effectiveness in treating respiratory inflammation, rheumatoid arthritis, and various other inflammatory conditions. It has shown promising results in clinical trials for chronic obstructive pulmonary disease (Doggrell, 2001).

  • Effect on Retinal Glial Cells : The compound has been studied for its role in inhibiting osmotic swelling of retinal glial cells. This action is crucial for treating macular edema and involves stimulating endogenous adenosine signaling, which plays a part in managing cytotoxic swelling in the retina (Uckermann et al., 2005).

  • Use in Equine Practice : In veterinary medicine, particularly equine practice, triamcinolone is employed for treating orthopedic conditions. Research suggests that its use does not significantly increase the risk of laminitis, a serious concern in horse treatment (Hammersley, Duz, & Marshall, 2015).

  • Effectiveness in Skin Treatments : Triamcinolone has shown effectiveness in treating hypertrophic scars and keloids, with a significant number of such cases responding to intralesional use of this steroid. It influences the solubility of mature collagen, which is crucial in scar treatment (Ketchum, Robinson, & Masters, 1967).

  • Development of Drug Delivery Systems : Research has also been conducted on developing effective drug delivery systems for triamcinolone, such as phonophoresis and microemulsion-based transdermal gels. These systems aim to enhance bioavailability and reduce dosing frequency, making the drug more effective and convenient for patients (Yang et al., 2006; Jagdale & Chaudhari, 2017).

Safety And Hazards

Triamcinolone may weaken your immune system, making it easier for you to get an infection or worsening an infection you already have or have recently had . You should not use this medication if you are allergic to triamcinolone, or if you have a fungal infection anywhere in your body . More detailed information about its safety and hazards can be found in the referenced resources .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNANZIMVAIWHM-OBYCQNJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040742
Record name Triamcinolone
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Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Triamcinolone
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Solubility

FINE, WHITE OR SLIGHTLY OFF-WHITE CRYSTALS. SLIGHT, BITTER TASTE; SLIGHT ODOR; PRACTICALLY INSOL IN WATER. SOL IN CHLOROFORM; SLIGHTLY SOL IN ETHER; SPARINGLY SOL IN ALC & METHANOL. HYDRATED FORM MP 145-158 °C; ANHYDROUS FORM MP 170-185 °C /DIACETATE/, WHITE TO CREAM-COLORED CRYSTALLINE POWDER. ODORLESS & TASTELESS TO SLIGHTLY BITTER TASTING; DECOMP @ ABOUT 295 °C. PRACTICALLY INSOL IN WATER; 1 G SOL IN 167 ML METHANOL, LESS THAN 20 ML CHLOROFORM. /HEXACETONIDE/, WHITE TO CREAM-COLORED CRYSTALLINE POWDER. SLIGHT ODOR; PRACTICALLY INSOL IN WATER. VERY SOL IN DEHYDRATED ALC, CHLOROFORM, METHANOL; SLIGHTLY SOL IN ALC; SPARINGLY SOL IN ACETONE & ETHYL ACETATE /ACETONIDE/, 1 G SOL IN 5000 ML WATER, 70 ML PROPYLENE GLYCOL, LESS THAN 20 ML DIMETHYL SULFOXIDE; SLIGHTLY SOL IN ALC & CHLOROFORM, Slightly sol in usual organic solvents; sol in dimethylformamide, In water, 80 mg/L at 25 °C, 8.47e-01 g/L
Record name TRIAMCINOLONE
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Vapor Pressure

7.20X10-15 mm Hg at 25 °C
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Mechanism of Action

Corticosteroids like triamcinolone inhibit phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid, which decrease expression of cyclooxygenase and lipoxygenase, inhibiting synthesis of prostaglandins and leukotrienes. Anti-inflammatory activity occurs via reversal of vascular dilation and reducing permeability, which prevents macrophage and leukocyte migration. Triamcinolone also inhibits nuclear factor kappa-B, which decreases the production of pro-inflammatory signals such as interleukin-6, interleukin-8, and monocyte chemoattractant protein-1., Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/, Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids. These anti-inflammatory effects include inhibition of early processes such as edema, fibrin deposition, capillary dilatation, movement of phagocttes into the area, and phagocytic activities. Later processes, such as capillary production, collagen deposition, and keloid formation also are inhibited by corticosteroids. The overall actions of topical corticosteroids are catabolic. /Corticosteroids (topical)/, The potent anti-inflammatory action may be due to an inhibition of the secretion of growth factors, endothelial activating and other cytokines from lymphocytes, eosinophils, macrophages, fibroblasts, and mast cells. The results are decreased influx of inflammatory cells into the bronchial walls, due in part to inhibition of expression of adhesion molecules on the endothelium and in the tissue. Decreased activation and survival of eosinophils in the lung tissue and a reduction in numbers of mast cells are further effects. Corticosteroids may inhibit release of mediators from basophils and enzymes from macrophages. There is decreased permeability through vasoconstriction and direct inhibition of endothelial cell contradiction. Beta-adrenergic-receptor numbers may be increased, which results in an enhanced response to beta-adrenergic bronchodilators and reduced down-regulation of beta-receptors after prolonged beta-agonist exposure. Inhaled corticosteroids also inhibit mucus secretion in airways, possibly by a direct action on submucosal gland cells and an indirect inhibitory effect caused by the reduction in inflammatory mediators that stimulate mucus secretion. The amount and viscosity of sputum are reduced. /Corticosteroids (inhalation-local/
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Impurities

9-fluoro-11beta,17-dihydroxy-3,20-dioxopregna-1,4-diene-16alpha,21-diyl diacetate (triamcinolone 16,21-diacetate); 9-fluoro-11beta,16alpha,17-trihydroxy-3,20-dioxopregna-1,4-diene-21-diyl acetate (triamcinolone 21-acetate); 9-fluoro-11beta,17,21-tetrahydroxypregn-4-ene-3,20-dione (pretriamcinolone)
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Product Name

Triamcinolone

Color/Form

Crystals, FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; POLYMORPHIC

CAS RN

124-94-7, 51855-44-8
Record name Triamcinolone
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Melting Point

269-271 °C, 274 - 278 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
158,000
Citations
Y Tao, JB Jonas - Ophthalmologica, 2010 - karger.com
Background: To provide an update on the intravitreal use of triamcinolone acetonide. Methods: Review of literature regarding triamcinolone-related research. Results: After the …
Number of citations: 90 karger.com
JB Jonas - Ophthalmic research, 2006 - karger.com
… triamcinolone acetonide crystals appearing in the anterior chamber. Intravitreal triamcinolone … and side effects of a single intravitreal injection of triamcinolone is about 6–9 months for a …
Number of citations: 219 karger.com
Lung Health Study Research Group - New England Journal of …, 2000 - Mass Medical Soc
Background Chronic obstructive pulmonary disease (COPD) results from a progressive decline in lung function, which is thought to be the consequence of airway inflammation. We …
Number of citations: 129 www.nejm.org
MC Gillies, JM Simpson, FA Billson, W Luo… - Archives of …, 2004 - jamanetwork.com
… Severe adverse events thought to be unrelated to treatment occurredin 1 eye receiving triamcinolone and in 3 control eyes (P = .62). The eye receiving triamcinolone developed …
Number of citations: 462 jamanetwork.com
GC de Campos, MU Rezende, AF Pailo… - … and Related Research®, 2013 - Springer
… We therefore addressed three questions: Does the addition of triamcinolone to … of joint space width after the intraarticular injection of triamcinolone hexacetonide at 3-month intervals [26]…
Number of citations: 101 link.springer.com
J Scherer, KD Rainsford, CA Kean, WF Kean - Inflammopharmacology, 2014 - Springer
… of triamcinolone acetonide and triamcinolone hexacetonide when used as intra articular therapeutic agents (triamcinolone heaxacetonide and acetonide package inserts 2007, 2012). …
Number of citations: 40 link.springer.com
GN Scholes, WJ O'Brien, GW Abrams… - Archives of …, 1985 - jamanetwork.com
• The clearance of intravitreally injected triamcinolone … each eye with 0.4 mg of triamcinolone acetonide. Three rabbits each … Triamcinolone and the internal standard prednisolone were …
Number of citations: 228 jamanetwork.com
RH Schindler, D Chandler, R Thresher… - American journal of …, 1982 - Elsevier
… of triamcinolone acetonide would be necessary in eyes that underwent vitrectomy, compared with normal eyes. Intravitreally injected triamcinolone … ance of triamcinolone acetonide from …
Number of citations: 338 www.sciencedirect.com
PM Beer, SJ Bakri, RJ Singh, W Liu, GB Peters III… - Ophthalmology, 2003 - Elsevier
… of intravitreal triamcinolone … triamcinolone concentrations are present, or when to reinject these patients. In the patients who have not responded clinically to intravitreal triamcinolone or …
Number of citations: 804 www.sciencedirect.com
A Martidis, JS Duker, PB Greenberg, AH Rogers… - Ophthalmology, 2002 - Elsevier
… if intravitreal injection of triamcinolone acetonide is safe and … intravitreal injection of 4 mg triamcinolone acetonide. The visual … CONCLUSIONS: Intravitreal triamcinolone is a promising …
Number of citations: 452 www.sciencedirect.com

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